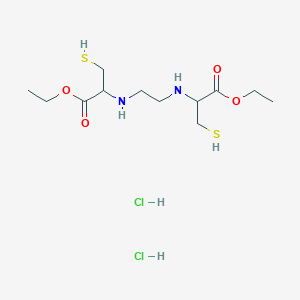

Diethyl 2,2'-(1,2-ethanediyldiimino)bis(3-sulfanylpropanoate) dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylenedi-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The compound is then lyophilized and stored under nitrogen to maintain its stability .

Industrial Production Methods: In industrial settings, bicisate dihydrochloride is produced in a kit form, such as the NEUROLITE® Kit, which includes bicisate dihydrochloride and a reducing agent in one vial, and a buffer solution in another. The kit is reconstituted with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection for diagnostic use .

Analyse Chemischer Reaktionen

Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These reactions are crucial for its high brain uptake and retention .

Common Reagents and Conditions: The hydrolysis of bicisate dihydrochloride typically occurs under physiological conditions, involving water as the reagent. The reaction is facilitated by the presence of enzymes in the brain .

Major Products Formed: The major products formed from the hydrolysis of bicisate dihydrochloride are its monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .

Wissenschaftliche Forschungsanwendungen

Bicisate dihydrochloride is extensively used in scientific research, particularly in the field of medical imaging. Its primary application is in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . It is also used in conjunction with conventional CT or MRI to provide a more comprehensive diagnosis .

Wirkmechanismus

Bicisate dihydrochloride forms a stable, lipophilic complex with technetium Tc99m, which crosses intact cell membranes and the blood-brain barrier by passive diffusion. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. This process allows for high brain uptake and retention, making it an effective tracer for cerebral blood flow imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Ethyl cysteinate dimer (ECD)

- Technetium Tc99m exametazime

Uniqueness: Compared to similar compounds, bicisate dihydrochloride has a unique N2S2 core that provides high stability and allows for easy passage through the blood-brain barrier. This characteristic makes it particularly effective for use in SPECT imaging .

Eigenschaften

Molekularformel |

C12H26Cl2N2O4S2 |

|---|---|

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

ethyl 2-[2-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H |

InChI-Schlüssel |

HKASNZKRIQURIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)

![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)

![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)